TH1020

概要

説明

TH1020は、Toll様受容体5(TLR5)/フラジェリン複合体の強力で選択的なアンタゴニストです。 IC50は0.85μMであり、TLR2、TLR3、TLR4、TLR7、TLR8などの他のToll様受容体に対しては不活性であることが示されています 。 この化合物は、主にTLR5シグナル伝達経路とその様々な疾患における影響を研究するために、科学研究で使用されています .

科学的研究の応用

TH1020 has a wide range of applications in scientific research:

Immunology: It is used to study the TLR5 signaling pathway and its role in immune responses.

Infectious Diseases: This compound helps in understanding the mechanisms of bacterial infections and the host’s immune response.

Cancer Research: The compound is investigated for its potential role in modulating immune responses in cancer.

Drug Development: This compound serves as a lead compound for developing new therapeutics targeting TLR5.

作用機序

TH1020は、TLR5/フラジェリン複合体に結合することで効果を発揮し、下流のシグナル伝達経路を阻害します 。 この阻害は、腫瘍壊死因子-α(TNF-α)やインターロイキン-17C(IL-17C)などの炎症性サイトカインの活性化を防ぎます 。 分子ドッキングシミュレーションは、this compoundがTLR5への結合に関してフラジェリンと競合し、それらの結合を破壊することを示唆しています .

類似化合物の比較

This compoundは、TLR5アンタゴニストとしての高い特異性と効力においてユニークです。類似化合物には以下が含まれます。

TLR3/dsRNA複合体阻害剤: これらの化合物はTLR3シグナル伝達経路を阻害しますが、TLR5には影響しません.

NOD2シグナル伝達阻害剤: これらの阻害剤は、ヌクレオチド結合オリゴマー化ドメイン含有タンパク質2(NOD2)経路を標的とします.

TLR7およびTLR8リガンド: イミキモドなどの化合物はTLR7とTLR8を活性化しますが、TLR5に対しては不活性です.

This compoundは、他のToll様受容体に影響を与えることなくTLR5を選択的に阻害するため、TLR5特異的経路を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

TH1020 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between toll-like receptor 5 (TLR5) and flagellin . It binds to the TLR5 heterodimer interface to disrupt TLR5-flagellin tetramer formation .

Cellular Effects

This compound influences cell function by inhibiting flagellin-induced TLR5 signaling . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TLR5 heterodimer interface, disrupting TLR5-flagellin tetramer formation, and inhibiting flagellin-induced TLR5 signaling . This can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the TLR5-flagellin signaling pathway

準備方法

TH1020の合成には、複数のステップが必要です。 一般的な方法の1つは、2,2-ジフルオロ-1,3-ジヨードプロパンと溶媒を制御された加熱条件下で反応させることです 。 このプロセスには、有機溶媒や有毒化合物を慎重に扱う必要があり、合成中の安全対策の重要性を強調しています .

化学反応の分析

TH1020は、以下を含むいくつかのタイプの化学反応を受けます。

置換反応: This compoundは、その構造中の反応性部位の存在により、求核置換反応に参加することができます.

酸化と還元:

これらの反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、およびpHレベルを調整するための様々な酸と塩基が含まれます 。 これらの反応から生成される主な生成物は、一般的に官能基が修飾されたthis compoundの誘導体です .

科学研究の応用

This compoundは、科学研究において幅広い用途を持っています。

類似化合物との比較

TH1020 is unique in its high specificity and potency as a TLR5 antagonist. Similar compounds include:

TLR3/dsRNA Complex Inhibitors: These compounds inhibit the TLR3 signaling pathway but do not affect TLR5.

NOD2 Signaling Inhibitors: These inhibitors target the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathway.

TLR7 and TLR8 Ligands: Compounds like imiquimod activate TLR7 and TLR8 but are inactive against TLR5.

This compound stands out due to its selective inhibition of TLR5 without affecting other toll-like receptors, making it a valuable tool for studying TLR5-specific pathways .

特性

IUPAC Name |

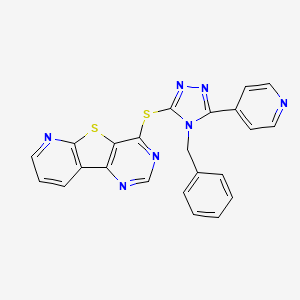

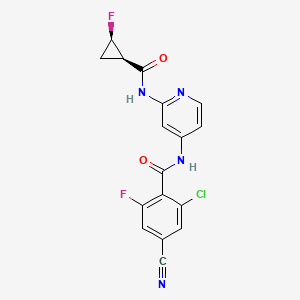

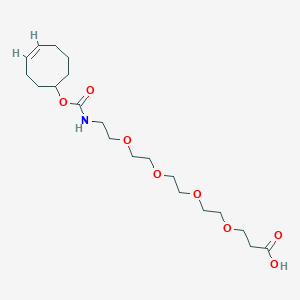

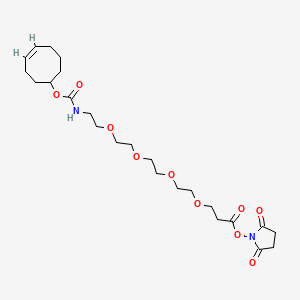

6-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N7S2/c1-2-5-15(6-3-1)13-30-20(16-8-11-24-12-9-16)28-29-23(30)32-22-19-18(26-14-27-22)17-7-4-10-25-21(17)31-19/h1-12,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXTGWSGPEJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC5=C4C=CC=N5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TH1020 interact with TLR5 and what are the downstream effects of this interaction?

A1: this compound acts as a potent antagonist of TLR5 signaling. [] It is proposed to function by directly competing with flagellin, the natural ligand of TLR5, for binding to the receptor. [] This competitive binding disrupts the formation of the TLR5/flagellin complex, a crucial step in activating downstream signaling pathways. [, ] Consequently, this compound effectively inhibits the expression of pro-inflammatory cytokines like TNF-α, which are typically upregulated upon TLR5 activation. []

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While specific SAR studies are not detailed within the provided research, the identification of a "common pharmacophore" through high-throughput screening suggests that certain structural features of this compound are crucial for its inhibitory activity. [] Further investigation into modifications of the pyrimidine triazole thioether core structure and its substituents could provide valuable insights into the key elements influencing this compound's potency and selectivity for TLR5.

Q3: What evidence exists for this compound's efficacy in in vitro systems?

A3: this compound demonstrated promising inhibitory activity (IC50 = 0.85 ± 0.12 μM) against TLR5 signaling in a study utilizing a multitude of assays. [] Notably, the compound's ability to suppress TNF-α expression mediated by the TLR5/flagellin complex was also observed, further supporting its role as a TLR5 antagonist. [] The use of a TLR5-overexpressing cell line (293/hTLR5) in separate research provided further evidence for the specificity of this compound's inhibitory action. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)